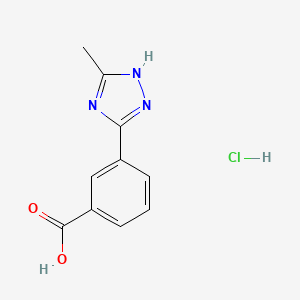

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride

描述

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride (molecular formula: C₁₀H₁₀ClN₃O₂, monoisotopic mass: 235.05 g/mol) is a heterocyclic compound featuring a benzoic acid moiety linked to a 5-methyl-1,2,4-triazole ring. The hydrochloride salt form enhances its solubility in polar solvents, a common strategy to improve bioavailability in pharmaceutical contexts .

属性

IUPAC Name |

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2.ClH/c1-6-11-9(13-12-6)7-3-2-4-8(5-7)10(14)15;/h2-5H,1H3,(H,14,15)(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOBCVMGCWHPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 5-methyl-1H-1,2,4-triazole Intermediate

A key precursor is 1-methyl-1H-1,2,4-triazole , which is prepared by methylation of 1,2,4-triazole:

Step 1: Mixing 1,2,4-triazole with potassium hydroxide and ethanol, followed by slow addition of chloromethane under reflux, yields 1-methyl-1H-1,2,4-triazole.

Step 2: The methylated triazole is then functionalized at the 5-position via lithiation (using LDA or n-butyllithium) and subsequent reaction with electrophiles such as dibromomethane or trimethylchlorosilane to give 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole derivatives.

Step 3: Carboxylation of these lithiated intermediates with carbon dioxide produces 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Step 4: Esterification with methanol and thionyl chloride provides the corresponding methyl esters, which can be further hydrogenated or reduced to obtain the methyl formate derivative.

This sequence is robust and scalable, providing a high-purity triazole intermediate suitable for coupling with benzoic acid derivatives.

Coupling of Triazole with Benzoic Acid Derivative

The attachment of the triazole ring to the benzoic acid scaffold is typically achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, depending on the halogenation pattern of the benzoic acid precursor.

A method reported involves the reaction of halogenated benzoic acid derivatives (e.g., 3-halobenzoic acid) with 5-methyl-1H-1,2,4-triazole under palladium catalysis in organic solvents, yielding the coupled product.

Reaction conditions generally include the use of palladium trifluoroacetate as the catalyst, organic solvents like chlorobenzene or tetrahydrofuran, inert atmosphere, and temperatures ranging from 80 to 130 °C.

The crude coupled product is purified by adjusting pH, extraction, drying, and silica gel column chromatography to achieve high purity and regioselectivity without isomer formation.

Carboxylation and Functional Group Transformations on the Benzoic Acid Ring

Alternative synthetic routes start from substituted nitrobenzenes or halobenzenes, followed by:

N2-arylation of 4,5-dibromo-1,2,3-triazole with fluoro- or bromo-nitrobenzenes to introduce the triazole ring.

Reduction of nitro groups to anilines via catalytic hydrogenation.

Sandmeyer iodination to convert anilines into iodobenzenes.

Halogen-magnesium exchange with Grignard reagents and subsequent carboxylation with CO2 to install the carboxylic acid group at the desired position.

This sequence is highly selective, scalable (up to 10 kg demonstrated), and yields regioisomerically pure benzoic acid-triazole derivatives with overall yields around 40% for the multi-step process.

Formation of Hydrochloride Salt

The final compound, 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid, is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically under mild conditions to avoid decomposition. This salt form enhances the compound's stability and facilitates handling and formulation.

Comparative Data Table of Key Preparation Steps

Research Findings and Industrial Relevance

The methods described show high selectivity and regioisomeric purity , critical for pharmaceutical applications.

The synthetic routes are scalable and amenable to industrial production , with yields and purities suitable for kilogram-scale synthesis.

The use of palladium catalysis and organometallic intermediates allows for mild reaction conditions and avoids harsh reagents.

The formation of crystalline salts with defined X-ray diffraction patterns confirms the purity and stability of the final hydrochloride salt.

The methodologies avoid isomeric mixtures, which simplifies downstream processing and improves overall efficiency.

化学反应分析

Types of Reactions

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.

科学研究应用

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth .

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogous compounds:

Key Observations :

- Triazole vs. Pyrimidine : The target’s 1,2,4-triazole ring offers distinct hydrogen-bonding capabilities compared to pyrimidine-based analogs (e.g., ), which may influence binding affinity in biological targets .

- Salt Forms : Hydrochloride salts are prevalent across analogs (), improving aqueous solubility for in vivo applications .

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt of the target likely has higher water solubility (similar to and ) than its free base, critical for drug formulation .

- Acidity : The benzoic acid group (pKa ~2.5) allows for pH-dependent ionization, contrasting with ester derivatives () that require metabolic activation .

- Biological Activity: Triazole rings are associated with antimicrobial and anticancer activity; the methyl group may reduce metabolic degradation compared to amino-substituted analogs .

生物活性

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in enhancing the biological activity of various pharmacological agents. Its molecular formula is CHClNO, and it possesses a molecular weight of 233.66 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli.

- Antifungal Properties : Its triazole moiety contributes to antifungal activity by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antibacterial Activity

A study conducted on the antibacterial properties of this compound reported minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various bacterial strains (Table 1).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Antifungal Activity

In vitro studies have demonstrated its antifungal efficacy against Candida species with MIC values between 5 and 20 µg/mL (Table 2).

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 5 |

| Candida tropicalis | 20 |

Case Study 1: Treatment of Fungal Infections

A clinical trial investigated the use of this compound in patients with recurrent fungal infections. The results indicated a significant reduction in infection rates compared to a control group receiving standard antifungal therapy.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound in a rodent model of arthritis. The administration of the compound resulted in decreased swelling and pain scores compared to untreated controls.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid hydrochloride, and how can side reactions be minimized?

- Methodology : Use aminoguanidine hydrochloride as a starting material for the triazole core, followed by coupling with benzoic acid derivatives. A two-step approach involving (i) cyclocondensation of aminoguanidine with a carbonyl source (e.g., succinic anhydride) and (ii) amidation or esterification with substituted benzoic acids is effective . To minimize side reactions (e.g., over-alkylation), control reaction temperature (80–100°C) and use excess ammonia for nucleophilic substitution steps . Purify intermediates via recrystallization in ethanol/water mixtures.

Q. How can X-ray crystallography be employed to confirm the molecular structure and protonation state of the hydrochloride salt?

- Methodology : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Collect high-resolution data (≤1.0 Å) to resolve hydrogen atoms attached to the triazole nitrogen and the hydrochloride counterion. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks, critical for confirming tautomeric forms and salt formation . For hydrochloride salts, ensure the H atom on the triazole N1 is deprotonated and the Cl⁻ ion participates in hydrogen bonding with the benzoic acid group .

Q. What purification techniques are optimal for isolating the hydrochloride salt, given its solubility profile?

- Methodology : Use gradient recrystallization in mixed solvents (e.g., ethanol/acetone) to exploit the compound’s poor solubility in non-polar solvents. Confirm purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN mobile phase) and elemental analysis. For hydrochloride salts, ensure stoichiometric equivalence via ion chromatography or NMR integration of the Cl⁻ counterion .

Advanced Research Questions

Q. How can tautomeric equilibria of the triazole ring affect spectroscopic data, and what methods resolve these ambiguities?

- Methodology : The 1,2,4-triazole ring exists in dynamic equilibrium between 1H- and 2H-tautomers, altering NMR chemical shifts and IR absorption bands. To resolve this:

- Perform variable-temperature -NMR (e.g., 25–100°C) to observe coalescence of NH proton signals.

- Use X-ray crystallography to “freeze” the dominant tautomer in the solid state .

Q. What stability challenges arise in formulating this compound for biological assays, and how are they addressed?

- Methodology : The hydrochloride salt is hygroscopic and prone to decomposition under basic conditions. Stabilize aqueous solutions by buffering at pH 4–5 (acetate buffer) and storing at –20°C. Monitor degradation via LC-MS for free benzoic acid (hydrolysis product) and methyl-triazole byproducts. For long-term storage, lyophilize as a citrate co-salt to enhance stability .

Q. How can computational modeling predict reactivity in catalytic or biological systems?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic (triazole N4) and electrophilic (benzoic acid carbonyl) sites. Docking studies (AutoDock Vina) can predict binding to biological targets (e.g., kinases) by simulating hydrogen bonds between the triazole NH and catalytic residues . Validate with mutagenesis or isotopic labeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。